molecular formula C9H11NO4 B2962999 5-(2-Methoxyethoxy)picolinic acid CAS No. 1262860-54-7

5-(2-Methoxyethoxy)picolinic acid

Cat. No.: B2962999
CAS No.: 1262860-54-7
M. Wt: 197.19
InChI Key: MOWNROZTCWULAF-UHFFFAOYSA-N
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Description

5-(2-Methoxyethoxy)picolinic acid is an organic compound with the molecular formula C9H11NO4 It is a derivative of picolinic acid, where the hydrogen atom at the 5-position of the pyridine ring is substituted with a 2-methoxyethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyethoxy)picolinic acid typically involves the reaction of picolinic acid with 2-methoxyethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyethoxy)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The methoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or aldehydes.

Scientific Research Applications

5-(2-Methoxyethoxy)picolinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral and anticancer activities.

    Industry: It is used in the synthesis of various organic compounds and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-Methoxyethoxy)picolinic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming stable complexes that can modulate the activity of metalloenzymes. Additionally, it may interfere with cellular pathways by binding to specific proteins and altering their function.

Comparison with Similar Compounds

Similar Compounds

    Picolinic acid: The parent compound, which lacks the methoxyethoxy group.

    2-Methoxyethoxybenzoic acid: A structurally similar compound with a benzoic acid core.

    6-Methylpyridine-2-carboxylic acid: Another derivative of picolinic acid with a methyl group at the 6-position.

Uniqueness

5-(2-Methoxyethoxy)picolinic acid is unique due to the presence of the methoxyethoxy group, which imparts distinct chemical and physical properties. This substitution can enhance its solubility, stability, and reactivity compared to other picolinic acid derivatives.

Properties

IUPAC Name

5-(2-methoxyethoxy)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-13-4-5-14-7-2-3-8(9(11)12)10-6-7/h2-3,6H,4-5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWNROZTCWULAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CN=C(C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5-(2-methoxy-ethoxy)-pyridine-2-carboxylic acid methyl ester (390 mg, 0.489 mmol) in THF (3 ml) was added 1M aqueous NaOH (0.538 ml). The reaction mixture was stirred at room temperature for 2.5 h, concentrated, the residue was dissolved in EtOAc and washed twice with water. The aqueous layers were acidified with 1M aqueous HCl (0.538 ml) and the title compound was isolated by lyophilisation.
Quantity
390 mg
Type
reactant
Reaction Step One
Name
Quantity
0.538 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

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